L-Tyrosine, L-arginyl-L-arginyl-L-seryl-

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tyrosine-arginine-serine (YRS) peptides follows a strict sequence-based protocol, where amino acid residues are listed from the N-terminal to the C-terminal end. For example, the heptapeptide L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine (YRSQSIS) is assigned the IUPAC name L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine and the CAS Registry Number 315667-92-6. Similarly, the tripeptide L-tyrosyl-L-arginyl-L-serine (YRS) is systematically named L-tyrosyl-L-arginyl-L-serine with CAS Number 145458565.

The inversion of residue order significantly alters both nomenclature and chemical properties. The tripeptide L-arginyl-L-tyrosyl-L-serine (RYS), distinct from YRS, receives the IUPAC designation L-arginyl-L-tyrosyl-L-serine and CAS Number 145453981. These distinctions underscore the critical role of sequence specificity in defining peptide identity.

The molecular formula C₁₈H₂₈N₆O₆ is shared by both YRS and RYS tripeptides, yet their structural isomerism results in distinct biochemical behaviors, as evidenced by divergent PubChem entries.

Properties

CAS No. |

868828-75-5 |

|---|---|

Molecular Formula |

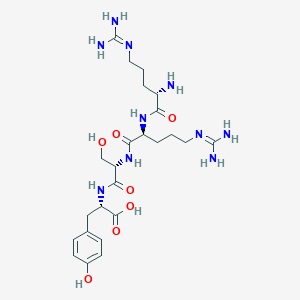

C24H40N10O7 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H40N10O7/c25-15(3-1-9-30-23(26)27)19(37)32-16(4-2-10-31-24(28)29)20(38)34-18(12-35)21(39)33-17(22(40)41)11-13-5-7-14(36)8-6-13/h5-8,15-18,35-36H,1-4,9-12,25H2,(H,32,37)(H,33,39)(H,34,38)(H,40,41)(H4,26,27,30)(H4,28,29,31)/t15-,16-,17-,18-/m0/s1 |

InChI Key |

WDVLIKQRPYYIPR-XSLAGTTESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing linear peptides like RGRSWTY. This approach involves sequential coupling of amino acids to a resin, followed by deprotection and cleavage.

Key Steps:

Resin Preparation :

- Rink Amide MBHA resin is commonly used for C-terminal amidation.

- Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are applied to amino acids to prevent undesired reactions.

Amino Acid Coupling :

- Activation : Amino acids are activated using reagents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) .

- Coupling : Each amino acid is added sequentially to the growing peptide chain. For RGRSWTY, the sequence is: Arg-Gly-Arg-Ser-Trp-Thr-Tyr .

Deprotection and Cleavage :

- Fmoc Deprotection : piperidine in DMF removes Fmoc groups.

- Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) cleaves the peptide from the resin and removes side-chain protecting groups.

Example Protocol from Patent:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | L-Tyrosine ester hydrochloride | Starting material |

| 2 | Trifluoroacetic anhydride, pyridine | Amidation to form O-alkyl derivatives |

| 3 | Diethyl azodicarboxylate, triphenylphosphine | Etherification |

| 4 | Potassium carbonate, water/ethanol | Hydrolysis to yield intermediate |

Yield Optimization :

Mixed Anhydride Method

The mixed anhydride method is a solution-phase approach for peptide synthesis, often used for small peptides or intermediates.

Mechanism:

Anhydride Formation :

- COCl2 (phosgene) or isobutyl chloroformate reacts with a carboxyl group to form an mixed anhydride.

- Example: BOC-Ser-OH + isobutyl chloroformate → BOC-Ser-O-CO-O-(CH2)2CH(CH3) .

Amino Acid Coupling :

- The anhydride reacts with an amino group (e.g., Arg or Gly) to form a peptide bond.

Case Study from Patent:

| Component | Role |

|---|---|

| BOC-Ser-OH | Acyl donor |

| Isobutyl chloroformate | Activating agent |

| N-Methylmorpholine | Base for deprotonation |

| Tetrahydrofuran (THF) | Solvent |

Advantages :

- High Efficiency : Suitable for coupling sterically hindered residues like Arg.

- Scalability : Applicable to large-scale synthesis.

Limitations :

- Side Reactions : Over-activation may lead to racemization or decomposition.

Fragment Condensation

Fragment condensation combines pre-synthesized peptide fragments to form the final product. This method is useful for complex peptides with repeated sequences.

Strategy:

Synthesize Fragments :

- N-Terminal Fragment : Arg-Gly-Arg.

- C-Terminal Fragment : Ser-Trp-Thr-Tyr.

Coupling :

- Reagents : DCC/HOBt or HATU.

- Conditions : Room temperature, anhydrous DMF or DCM.

Example from Patent:

| Fragment | Coupling Reagent | Yield |

|---|---|---|

| BOC-Leu-Nitro-Arg | DCC/HOBt | 77.7% |

| Prolyl-azaglycine amide | DCC/HOBt | 62% |

Key Considerations :

- Solubility : Use solvents like DMF to dissolve hydrophobic fragments.

- Purification : Reverse-phase HPLC is essential post-coupling.

Enzymatic Synthesis

Enzymatic methods, though less common, offer mild conditions and high stereoselectivity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| SPPS | High purity, automation | Costly, resin losses | 60–90% |

| Mixed Anhydride | Scalable, rapid | Side reactions | 50–75% |

| Fragment Condensation | Modular, efficient | Low solubility | 40–70% |

Optimal Choice :

- SPPS for small-scale, high-purity synthesis.

- Mixed Anhydride for industrial production.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-arginyl-L-arginyl-L-seryl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Reduction: The guanidino group of L-arginine can be reduced to form secondary amines.

Substitution: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and reduced derivatives.

Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

L-Tyrosine, L-arginyl-L-arginyl-L-seryl- has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including as a precursor for neurotransmitters and in wound healing.

Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-arginyl-L-arginyl-L-seryl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide can bind to receptors and enzymes, influencing their activity.

Pathways: It may modulate signaling pathways related to neurotransmitter synthesis, protein phosphorylation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Biochemical Pathways and Interactions

- L-Tyrosine vs. L-Phenylalanine: L-Phenylalanine is hydroxylated to form L-tyrosine via phenylalanine hydroxylase, linking their metabolic pathways .

L-Tyrosine vs. N-Acetyl L-Tyrosine (NALT) :

Arg-Arg-Ser vs. Other Arginine-Rich Peptides :

- Arginine residues in Arg-Arg-Ser facilitate binding to anionic surfaces (e.g., cell membranes) and enzymes like arginyl-tRNA synthetase, similar to LAT1-targeted drug conjugates .

- Compared to lysine-rich peptides, arginine’s guanidinium group enables stronger hydrogen bonding, critical for substrate recognition in protein synthesis .

Pharmacological and Clinical Data

Research Findings and Contradictions

L-Tyrosine in Steroidogenesis :

- Arg-Arg-Ser vs.

Contradictions in Nitration Reactions :

- L-Tyrosine forms distinct nitrosated products with nitrite (pinkish-brown TLC spots) versus peroxynitrite (3-nitrotyrosine), highlighting context-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.